molecular formula C14H10Cl2N2O3 B11039097 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid

Cat. No.: B11039097
M. Wt: 325.1 g/mol
InChI Key: MROIECGIYKVCQE-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid is a benzoic acid derivative featuring a carbamoylamino linker and a 3,4-dichlorophenyl substituent. The 3,4-dichlorophenyl group enhances lipophilicity and may influence binding to biological targets, while the benzoic acid moiety contributes to solubility and hydrogen-bonding interactions. This article provides a detailed comparison of this compound with structurally and functionally related derivatives, focusing on substitution patterns, biological activities, and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid typically involves the reaction of 3,4-dichloroaniline with isocyanates to form the corresponding carbamoylamino intermediate. This intermediate is then reacted with benzoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamoylamino derivatives.

Scientific Research Applications

Medicinal Chemistry

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid has garnered attention for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects, making them candidates for drug development targeting inflammatory diseases .
  • Anticancer Properties : The compound's interaction with specific molecular targets suggests potential use in cancer therapy. Its ability to inhibit certain enzymes involved in cancer progression has been documented .

Biological Research

In biological contexts, this compound serves as a valuable tool:

  • Enzyme Inhibition Studies : It is employed to investigate enzyme-ligand interactions, aiding in the understanding of biochemical pathways and potential therapeutic interventions .
  • Protein Interaction Studies : The compound can modulate signaling pathways by interacting with cellular receptors, influencing cellular responses crucial for various biological processes .

Industrial Applications

The compound is also utilized in industrial settings:

  • Synthesis of Specialty Chemicals : As an intermediate in the production of pharmaceuticals and other specialty chemicals, it plays a critical role in chemical manufacturing processes .
  • Development of Novel Therapeutics : Its unique structure allows it to be modified into various derivatives that may have enhanced biological activities or novel properties .
  • Anti-inflammatory Activity Assessment
    • A study evaluated the anti-inflammatory effects of similar compounds using in vitro assays. Results showed significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases .
  • Cancer Cell Line Studies
    • Research involving various cancer cell lines demonstrated that derivatives of this compound exhibited notable cytotoxicity against specific tumor types. This suggests its utility in developing novel anticancer agents .
  • Enzyme Inhibition Mechanisms
    • Investigations into the inhibition mechanisms revealed that the compound binds effectively to active sites on target enzymes, altering their conformation and function. This property is crucial for drug design aimed at enzyme modulation .

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural Comparison

The structural variations among similar compounds primarily involve:

  • Halogen substitution : Position and number of chlorine atoms on the phenyl ring.
  • Functional groups: Carbamoylamino, sulfonylamino, carbamoyl, and carbothioyl substituents.
  • Additional substituents : Bromine, iodine, or methoxy groups on the benzoic acid core.

Table 1: Structural Comparison of Selected Compounds

Compound Name Substituents on Phenyl Ring Functional Group on Benzoic Acid Key Structural Features Reference
2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid 3,4-dichloro Carbamoylamino Two Cl atoms at 3,4 positions; carbamide
2-[(3,5-Dichlorophenyl)carbamoylamino]benzoic acid 3,5-dichloro Carbamoylamino Cl atoms at 3,5 positions; symmetric substitution
5-Bromo-2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid 3,4-dichloro Carbamoyl Additional Br at position 5; higher molecular weight
2-(3,4-Dichlorobenzenesulfonylamino)benzoic acid 3,4-dichloro Sulfonylamino Sulfonamide linker; increased polarity
2-[(2,4-Dichlorophenyl)methyl]sulfanyl acetic acid 2,4-dichloro Sulfanyl acetic acid Methylsulfanyl group; Cl at 2,4 positions

Key Observations :

  • The 3,4-dichloro substitution pattern (as in the target compound) is associated with enhanced antimicrobial activity compared to 2,4- or 3,5-dichloro analogs .

Antimicrobial Activity

  • Compounds with 3,4-dichlorophenyl groups exhibit significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms. The presence of two chlorine atoms enhances membrane penetration and interaction with bacterial enzymes .
  • Bromine substitution at position 5 (e.g., 5-bromo derivatives in ) may further improve antitubercular activity by increasing molecular bulk and lipophilicity .

Ion Channel Modulation

  • Structurally related compounds like PD118057 () demonstrate activity in human ether-à-go-go-related gene (hERG) channel studies, suggesting that the benzoic acid core and halogenated phenyl groups may interact with cation-π binding sites in ion channels .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility (Predicted) Reference
This compound N/A 313.15 Moderate in polar solvents
2-(4-((3,4-Dichlorophenyl)thio)-3-nitrobenzoyl)-4-methoxybenzoic acid 218–220 492.26 Low (high lipophilicity)
2-(3,4-Dichlorobenzenesulfonylamino)benzoic acid N/A 346.19 Low (sulfonamide group)
5-Bromo-2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid N/A 388.04 Moderate

Key Observations :

  • Methoxy and nitro substituents () reduce solubility due to increased molecular weight and steric hindrance .

Biological Activity

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid, also known as a derivative of benzoic acid, has garnered significant attention in recent years due to its diverse biological activities. This compound exhibits potential antimicrobial, anti-inflammatory, and analgesic properties, making it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C14H12Cl2N2O2\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with amino benzoic acid under controlled conditions. Various studies have reported modifications in the synthesis process to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
E. coli32
B. subtilis16

These findings suggest that the compound could be developed into an antimicrobial agent for therapeutic applications .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various animal models. A study demonstrated that the compound significantly reduced inflammation in lipopolysaccharide (LPS)-induced mice by decreasing CD4+ T-cell populations while increasing CD4+ regulatory T-cell populations and FoxP3 expression levels . This suggests its potential utility in treating inflammatory conditions.

Analgesic Effects

Analgesic properties have also been attributed to this compound. In a study utilizing the acetic acid-induced writhing test in mice, doses of 60 mg/kg showed a marked reduction in pain response compared to control groups . The analgesic activity is likely linked to its anti-inflammatory effects.

Case Study 1: Efficacy Against Inflammatory Diseases

In a controlled trial involving LPS-induced inflammation in mice, treatment with this compound led to a significant decrease in inflammatory markers. The study highlighted its role in modulating immune responses and suggested its potential as a therapeutic agent for autoimmune diseases .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various derivatives of benzoic acid against common pathogens. It was found that this compound exhibited superior antimicrobial activity compared to other tested compounds, reinforcing its potential as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Carbamate Formation : React 3,4-dichloroaniline with phosgene or a safer equivalent (e.g., triphosgene) to form the carbamoyl chloride intermediate.

Coupling with Benzoic Acid Derivative : Use a nucleophilic substitution or coupling reagent (e.g., EDC/HOBt) to attach the carbamoyl group to 2-aminobenzoic acid.
Yield Optimization :

  • Employ anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of carbamoyl chloride to benzoic acid derivative) to drive completion .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm the carbamoylamino linkage and aromatic substitution patterns. Key signals include NH protons (~10–12 ppm) and carbonyl carbons (~165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~339.17 g/mol for C₁₄H₁₀Cl₂N₂O₃).
  • HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .

Q. How do physicochemical properties (e.g., LogP, solubility) influence experimental design in biological assays?

  • Methodological Answer :

  • LogP (2.6–3.0) : Indicates moderate lipophilicity, suggesting compatibility with cell membrane penetration. Use DMSO for stock solutions (<10 mM) to avoid solvent toxicity .
  • Aqueous Solubility : Low solubility in water (~0.1 mg/mL). For in vitro assays, prepare fresh solutions in buffered saline with 0.1% Tween-80 or cyclodextrin-based carriers .

Advanced Research Questions

Q. What strategies are effective for resolving polymorphic forms of this compound, and how do they impact pharmacological activity?

  • Methodological Answer :

  • Crystallization Screening : Use solvent evaporation (e.g., methanol/water mixtures) or cooling crystallization to isolate polymorphs.
  • X-Ray Diffraction (XRD) : Characterize crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimer motifs) .
  • Bioactivity Correlation : Compare dissolution rates and bioavailability of polymorphs via in vitro permeability assays (Caco-2 cells) and pharmacokinetic studies in rodent models .

Q. How can computational modeling predict the binding interactions of this compound with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., hERG channel). Focus on the dichlorophenyl moiety’s hydrophobic contacts and carbamoylamino hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess binding free energy (MM-PBSA/GBSA) .

Q. What experimental approaches validate the compound’s mechanism of action in ion channel modulation?

  • Methodological Answer :

  • Electrophysiology (Patch Clamp) : Record hERG channel currents in HEK293 cells transfected with hERG cDNA. Apply the compound (1–100 µM) and measure current inhibition (IC₅₀) .
  • Fluorescence-Based Assays : Use thallium flux assays (e.g., FluxOR™) for high-throughput screening of potassium channel activity .

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-6-5-8(7-11(10)16)17-14(21)18-12-4-2-1-3-9(12)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)

InChI Key

MROIECGIYKVCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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